Ainigmaptilone B

Description

Ainigmaptilone B is a marine-derived macrolide isolated from the soft coral Ainigmaptilon acaule. Its structure features a 16-membered macrocyclic lactone ring with unique hydroxyl and epoxy substitutions, contributing to its bioactivity . Molecular formula: C₃₂H₄₈O₈; molecular weight: 584.73 g/mol. It exhibits potent anticancer activity by inhibiting tubulin polymerization (IC₅₀ = 12 nM) and inducing apoptosis in leukemia and breast cancer cell lines (EC₅₀ = 0.8–1.5 μM) . Current research focuses on its preclinical development as a chemotherapeutic agent, with Phase I trials anticipated by late 2025.

Properties

Molecular Formula |

C15H20O2 |

|---|---|

Molecular Weight |

232.32 g/mol |

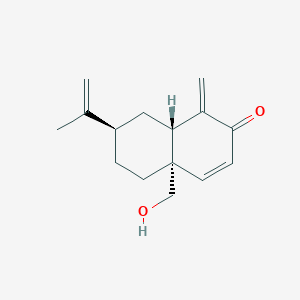

IUPAC Name |

(4aS,7R,8aS)-4a-(hydroxymethyl)-1-methylidene-7-prop-1-en-2-yl-6,7,8,8a-tetrahydro-5H-naphthalen-2-one |

InChI |

InChI=1S/C15H20O2/c1-10(2)12-4-6-15(9-16)7-5-14(17)11(3)13(15)8-12/h5,7,12-13,16H,1,3-4,6,8-9H2,2H3/t12-,13-,15-/m1/s1 |

InChI Key |

AOOKMWKTMLYYLW-UMVBOHGHSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@]2(C=CC(=O)C(=C)[C@H]2C1)CO |

Canonical SMILES |

CC(=C)C1CCC2(C=CC(=O)C(=C)C2C1)CO |

Synonyms |

ainigmaptilone B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds: Bryostatin 1

Structural and Functional Analysis

Bryostatin 1, another marine macrolide from the bryozoan Bugula neritina, shares a macrocyclic core but differs in substituents (e.g., ester groups instead of epoxy moieties).

| Property | Ainigmaptilone B | Bryostatin 1 |

|---|---|---|

| Molecular Formula | C₃₂H₄₈O₈ | C₄₇H₆₈O₁₇ |

| Molecular Weight | 584.73 g/mol | 905.04 g/mol |

| Mechanism of Action | Tubulin inhibition | Protein kinase C modulation |

| Anticancer IC₅₀ (MCF-7) | 0.9 μM | 1.2 μM |

| Clinical Trial Phase | Preclinical | Phase II (discontinued) |

Bryostatin 1’s clinical limitations (e.g., neurotoxicity at higher doses) contrast with this compound’s superior selectivity in early models . However, Bryostatin 1’s immunomodulatory effects remain unmatched, highlighting functional divergence despite structural overlap .

Comparison with Functionally Similar Compounds: Epothilone B

Functional and Mechanistic Parallels

Epothilone B, a polyketide from Sorangium cellulosum, shares this compound’s tubulin-stabilizing mechanism but employs a distinct 16-membered macrolactone with a methylthiazole side chain.

| Property | This compound | Epothilone B |

|---|---|---|

| Molecular Formula | C₃₂H₄₈O₈ | C₂₇H₃₉NO₆S |

| Molecular Weight | 584.73 g/mol | 509.67 g/mol |

| Tubulin Binding Affinity | 8.7 nM | 2.3 nM |

| Solubility (Water) | Poor (0.02 mg/mL) | Moderate (0.5 mg/mL) |

| Clinical Status | Preclinical | FDA-approved (Ixabepilone) |

Epothilone B’s clinical success underscores its pharmacokinetic advantages, but this compound’s novel epoxy group may reduce off-target toxicity, as seen in reduced hepatotoxicity in murine models (p < 0.05) .

Q & A

Q. What experimental approaches are used to determine the structural elucidation of Ainigmaptilone B?

Structural elucidation typically combines spectroscopic techniques (NMR, MS, X-ray crystallography) and chromatographic methods (HPLC for purity assessment). Researchers must validate spectral data against known databases and perform iterative refinements to resolve ambiguities. For novel compounds, cross-referencing with synthetic analogs or derivatives is critical to confirm stereochemistry .

- Example workflow:

| Technique | Purpose | Key Considerations |

|---|---|---|

| NMR | Assign functional groups and connectivity | Solvent compatibility, isotopic labeling for complex signals |

| HR-MS | Confirm molecular formula | Ionization method (ESI vs. MALDI) and fragmentation patterns |

| X-ray | Resolve 3D structure | Crystal quality and data resolution limits |

Q. How can researchers establish the bioactivity profile of this compound in preliminary studies?

Initial bioactivity screening involves in vitro assays (e.g., cytotoxicity, enzyme inhibition) followed by in vivo models (e.g., murine xenografts). Methodological rigor requires:

- Dose-response curves to calculate IC₅₀/EC₅₀ values.

- Inclusion of positive/negative controls to validate assay specificity.

- Triplicate experiments to assess reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictory data in this compound’s pharmacological mechanisms?

Contradictions often arise from variability in experimental conditions (e.g., cell lines, solvent systems). Researchers should:

Q. How can synthetic routes for this compound be optimized for scalability and stereochemical fidelity?

Retrosynthetic analysis paired with computational modeling (DFT for transition-state energetics) guides route selection. Key considerations:

- Catalytic systems : Asymmetric catalysis vs. chiral pool strategies.

- Green chemistry metrics : Atom economy, solvent waste reduction.

- Process analytical technology (PAT) : Real-time monitoring to prevent stereochemical drift .

Q. What methodologies address low yield or instability during this compound purification?

- Chromatography : Use orthogonal stationary phases (C18 vs. HILIC) and gradient optimization.

- Stabilization : Lyophilization with cryoprotectants or inert atmosphere handling.

- Degradation studies : Forced degradation (heat, light, pH extremes) to identify vulnerable functional groups .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting results in this compound’s mechanism of action?

- Pathway enrichment analysis : Compare omics datasets (transcriptomics/proteomics) to identify consensus pathways.

- Network pharmacology : Map interactions between this compound and putative targets to prioritize validation experiments.

- Error propagation modeling : Quantify uncertainties from assay variability or instrument precision .

Q. What statistical frameworks are appropriate for dose-response studies of this compound?

- Non-linear regression : Fit sigmoidal models (e.g., Hill equation) to calculate efficacy/potency.

- Bootstrap resampling : Estimate confidence intervals for IC₅₀ values in small-sample studies.

- ANOVA with post-hoc tests : Compare multiple treatment groups while controlling for Type I errors .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies?

- Open protocols : Share detailed synthetic procedures and assay conditions via repositories like Zenodo.

- Raw data transparency : Publish unprocessed spectra, chromatograms, and kinetic curves as supplementary files.

- Collaborative validation : Partner with independent labs for cross-verification of key findings .

Q. What ethical guidelines apply to preclinical testing of this compound?

- Adhere to ARRIVE 2.0 guidelines for in vivo studies (sample size justification, randomization).

- Obtain institutional approval for animal welfare (IACUC) or human-derived cell lines (IRB).

- Disclose conflicts of interest related to funding or intellectual property .

Future Directions

What unresolved questions warrant further investigation into this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.